molecular formula C23H24N4O6S B2372958 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923374-00-9

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No. B2372958
CAS RN: 923374-00-9
M. Wt: 484.53
InChI Key: CSFDGZUUHIEEFL-UHFFFAOYSA-N
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Description

The compound “N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic molecule that contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a 1,3,4-oxadiazole ring, a piperidine ring, and a tosyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the 1,3,4-oxadiazole ring would likely contribute to the rigidity of the molecule, while the piperidine ring and the tosyl group could potentially introduce some flexibility .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of several functional groups could potentially allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of several polar functional groups could potentially make this compound soluble in polar solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anti-Cancer Potential: The compound’s unique structure suggests potential anti-cancer properties. Recent studies have indicated that it can serve as a platform for developing anti-cancer agents targeting IKKα/β. These kinases play crucial roles in cell survival, inflammation, and cancer progression. By modulating their activity, this compound may contribute to novel cancer therapies.

Biomedical Applications

Protection Against Oxidative Stress: Research has revealed that this compound, specifically referred to as THPA, effectively suppresses hydrogen peroxide-induced apoptosis. Additionally, it attenuates activated caspase signaling. Furthermore, THPA restores the down-regulated expression of β-catenin, a key mediator of the Wnt/β-catenin pathway, in human dental pulp cells (hDPCs) exposed to oxidative stress. This finding suggests its potential use in protecting cells from oxidative damage.

Organic Synthesis and Chemical Biology

Versatile Building Block: The compound’s oxadiazole and piperidine moieties make it a versatile building block for designing novel molecules. Researchers have explored its derivatives in various contexts, including anti-inflammatory agents, antimicrobial compounds, and enzyme inhibitors . Its scaffold provides opportunities for creating structurally diverse analogs with tailored properties.

Materials Science

Luminescent Properties: Interestingly, related compounds with fused polycyclic aryl fragments exhibit blue-emissive properties . While this specific compound’s luminescent behavior requires further investigation, its structural features hint at potential applications in optoelectronic materials or sensors.

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. If this compound is intended to be a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6S/c1-15-2-5-18(6-3-15)34(29,30)27-10-8-16(9-11-27)21(28)24-23-26-25-22(33-23)17-4-7-19-20(14-17)32-13-12-31-19/h2-7,14,16H,8-13H2,1H3,(H,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFDGZUUHIEEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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